molecular formula C29H34FN5O5 B607211 Taletrectinib CAS No. 1505515-69-4

Taletrectinib

Cat. No. B607211
M. Wt: 551.6194
InChI Key: DORJQZDOULKINH-QNBGGDODSA-N
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Description

Taletrectinib (also known as AB-106 or DS-6051b) is a potent, selective, orally available next-generation ROS1 inhibitor . It is being evaluated for the treatment of ROS1-positive non-small-cell lung cancer (NSCLC) in people who have not previously received treatment with a tyrosine kinase inhibitor (TKI-naïve), as well as people who have previously received treatment with a TKI .

Scientific Research Applications

  • Phase I Study of Taletrectinib in Advanced Solid Tumors : Taletrectinib showed promising results in a phase I study for treating patients with advanced solid tumors, especially those with neuroendocrine tumors or tumors harboring ROS1/NTRK rearrangements. The study found manageable toxicities at the maximum tolerated dose of 800 mg daily and preliminary efficacy in patients with crizotinib-refractory ROS1+ NSCLC (Papadopoulos et al., 2020).

  • Metabolism of Taletrectinib : A study on the metabolism of taletrectinib using rat, dog, and human liver microsomes identified several metabolites and revealed the drug's phase I and phase II metabolic pathways. This research contributes to understanding the pharmacological effect and toxicity of taletrectinib (Ye et al., 2021).

  • TRUST-II Study for Taletrectinib in ROS1 Fusion–Positive Lung Cancer and Other Solid Tumors : This phase II study evaluated the efficacy and safety of taletrectinib for ROS1 fusion-positive advanced metastatic NSCLC and other solid tumors. It aimed to assess the response rate and safety profile in different cohorts of patients with varying levels of previous treatment exposure (Nagasaka et al., 2022).

  • Efficacy of Taletrectinib in ROS1+ NSCLC : An updated pooled analysis from U.S. and Japan Phase 1 studies showed that taletrectinib has meaningful clinical activity in patients with advanced ROS1+ NSCLC who are ROS1 TKI-naive or crizotinib-refractory. This demonstrates its potential in targeted cancer therapy (Ou et al., 2020).

  • Efficacy and Safety of Taletrectinib in TKI-Naïve or Crizotinib-Pretreated ROS1-Positive NSCLC : Another study demonstrated the efficacy and safety of taletrectinib in Chinese ROS1-positive NSCLC patients who were either TKI-naïve or had been pretreated with crizotinib. This study further underlines taletrectinib’s potential in treating patients with brain metastasis and ROS1 secondary mutations (Li et al., 2022).

  • Taletrectinib in Metastatic NSCLC Patients with ROS1 Fusion : Preliminary results from the TRUST study highlighted the promising clinical activity and tolerability of taletrectinib in NSCLC patients with ROS1 fusion, further supporting its use as a targeted therapy (Zhou et al., 2021).

Safety And Hazards

Taletrectinib has demonstrated meaningful clinical efficacy and was well tolerated in patients with ROS1 positive NSCLC . The most common treatment-related adverse events (TRAEs) include diarrhea, nausea, vomiting, transaminase elevation, anemia, neutrophil count decrease, etc. were Grade 1 or 2, and the most common AEs (below 10%) were ALT/AST increased but reversible .

Future Directions

Taletrectinib has the potential to improve progression-free survival (PFS) based on its greater potency against ROS1+ tumors and high CNS penetration . By selectively inhibiting ROS1 wild-type and its resistant mutations over TRKB, Taletrectinib has a better safety profile with minimal CNS-related AEs compared to other ROS1+ inhibitors . The ongoing TRUST-II study is a global phase II study of Taletrectinib, which is enrolling patients in North America, Europe, and Asia .

properties

IUPAC Name

3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O.C6H10O4/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18;7-5(8)3-1-2-4-6(9)10/h3-13,15-16H,14,25H2,1-2H3,(H,27,28);1-4H2,(H,7,8)(H,9,10)/t15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORJQZDOULKINH-QNBGGDODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taletrectinib

CAS RN

1505515-69-4
Record name Taletrectinib adipate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505515694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TALETRECTINIB ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KLL51GNBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
176
Citations
KP Papadopoulos, E Borazanci, AT Shaw… - Clinical Cancer …, 2020 - AACR
… Taletrectinib is a next-generation ROS1/NTRK inhibitor that can inhibit ROS1 … , taletrectinib was well tolerated and the MTD was 800 mg once daily. Preliminary activity of taletrectinib in …
Number of citations: 57 aacrjournals.org
SHI Ou, Y Fujiwara, AT Shaw, N Yamamoto… - JTO Clinical and …, 2021 - Elsevier
Introduction Taletrectinib (AB-106/DS-6051b) is an oral, potent selective ROS1 and pan-NTRK tyrosine kinase inhibitor (TKI). Preclinically, taletrectinib has activity against ROS1 …
Number of citations: 24 www.sciencedirect.com
W Li, N Yang, K Li, H Fan, Q Yu, H Wu, Y Wang… - Journal of Thoracic …, 2023 - jto.org
… Pts in both cohorts received taletrectinib 600 mg QD. Key study endpoints included IRC-confirmed ORR (cORR), DoR, disease control rate (DCR), PFS, and safety. A pooled analysis of …
Number of citations: 2 www.jto.org
M Nagasaka, Y Ohe, C Zhou, C Choi, N Yang… - Future …, 2023 - Future Medicine
… The IC 50 of taletrectinib against G2032R is more … , taletrectinib demonstrated a superior capability to cross the blood–brain barrier (BBB). In rats, the brain-to-plasma ratio of taletrectinib …
Number of citations: 1 www.futuremedicine.com
C Zhou, H Fan, Y Wang, H Wu, N Yang, KY Li, X Wang… - 2021 - ascopubs.org
… , phase II study of taletrectinib in Chinese NSCLC pts with … with ROS1 fusion were treated with taletrectinib 400 or 600 mg QD. … The pharmacokinetics (PK) of taletrectinib following 400 or …
Number of citations: 9 ascopubs.org
M Nagasaka, S Sugawara, CM Choi… - Annals of …, 2022 - annalsofoncology.org
… -cohort study evaluating the efficacy and safety of taletrectinib for ROS1 fusion-positive advanced metastatic NSCLC and other solid tumors. Taletrectinib will be given at 600 mg once …
Number of citations: 1 www.annalsofoncology.org
W Li, N Yang, HW Ma, H Fan, K Li, H Wu, Q Yu… - 2022 - ascopubs.org
… Conclusions: Taletrectinib demonstrated … , taletrectinib showed clinical effectiveness in patients with ROS1 secondary G2032 mutations and patients with brain metastasis. Taletrectinib …
Number of citations: 3 ascopubs.org
Z Zhang, C Gao, X Ma, Z Li, CR AshbyJr… - Drugs of the …, 2022 - access.portico.org
… Furthermore, taletrectinib is efficacious in treating colorectal, … The overall safety profile of taletrectinib is good and the … studies regarding the use of taletrectinib for the treatment of solid …
Number of citations: 2 access.portico.org
M Pérol, N Yang, CM Choi, Y Ohe… - Annals of …, 2023 - annalsofoncology.org
… We report interim results of taletrectinib from the pivotal phase 2 trial, TRUST-II (NCT04919811), in advanced ROS1+ NSCLC pts from North America, Europe, and Asia. …
Number of citations: 0 www.annalsofoncology.org
Y Ye, X Guo, X He, M Zhang, H He… - Drug Testing and …, 2021 - Wiley Online Library
… taletrectinib in rat, dog, and human liver microsomes. The biotransformation of taletrectinib … M9 and M10 were unambiguously identified as taletrectinib alcohol and taletrectinib ketone, …

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